Cas no 2034490-07-6 (3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one)

3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one structure
2034490-07-6 structure
商品名:3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
CAS番号:2034490-07-6
MF:C17H20BrN3O4S
メガワット:442.327402114868
CID:5553498
PubChem ID:91814564

3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-(5-bromo-2-methoxyphenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one
    • 2034490-07-6
    • F6471-9149
    • AKOS026688914
    • 3-(5-bromo-2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one
    • 3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
    • インチ: 1S/C17H20BrN3O4S/c1-20-8-7-19-17(20)26(23,24)14-10-21(11-14)16(22)6-3-12-9-13(18)4-5-15(12)25-2/h4-5,7-9,14H,3,6,10-11H2,1-2H3
    • InChIKey: UPHYKJCOEXMNLN-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)CCC(N1CC(C1)S(C1=NC=CN1C)(=O)=O)=O)OC

計算された属性

  • せいみつぶんしりょう: 441.03579g/mol
  • どういたいしつりょう: 441.03579g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 606
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 89.9Ų

3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6471-9149-30mg
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
2034490-07-6
30mg
$178.5 2023-09-05
Life Chemicals
F6471-9149-10μmol
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
2034490-07-6
10μmol
$103.5 2023-09-05
Life Chemicals
F6471-9149-5mg
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
2034490-07-6
5mg
$103.5 2023-09-05
Life Chemicals
F6471-9149-15mg
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
2034490-07-6
15mg
$133.5 2023-09-05
Life Chemicals
F6471-9149-100mg
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
2034490-07-6
100mg
$372.0 2023-09-05
Life Chemicals
F6471-9149-25mg
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
2034490-07-6
25mg
$163.5 2023-09-05
Life Chemicals
F6471-9149-10mg
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
2034490-07-6
10mg
$118.5 2023-09-05
Life Chemicals
F6471-9149-75mg
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
2034490-07-6
75mg
$312.0 2023-09-05
Life Chemicals
F6471-9149-3mg
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
2034490-07-6
3mg
$94.5 2023-09-05
Life Chemicals
F6471-9149-5μmol
3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one
2034490-07-6
5μmol
$94.5 2023-09-05

3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one 関連文献

3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2034490-07-6 and Product Name: 3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one

The compound identified by the CAS number 2034490-07-6 and the product name 3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a 5-bromo-2-methoxyphenyl group and a sulfonylated azetidine moiety, contribute to its unique pharmacophoric properties. These structural elements are critical in determining its interaction with biological targets, which is essential for understanding its potential therapeutic applications.

In recent years, there has been a growing emphasis on the development of novel heterocyclic compounds for medicinal applications. The imidazole scaffold, in particular, has garnered considerable attention due to its wide range of biological activities. The incorporation of a 1-methyl-1H-imidazol-2-yl group in the compound under discussion not only enhances its structural complexity but also imparts specific pharmacological properties. This modification has been shown to influence the compound's binding affinity and selectivity towards various biological targets, making it a valuable candidate for further exploration.

The sulfonyl group attached to the azetidine ring is another key feature that contributes to the compound's pharmacological profile. Sulfonyl groups are well-known for their ability to modulate enzyme activity and receptor binding. In this context, the sulfonylated azetidine moiety in our compound is expected to play a crucial role in its interaction with biological targets. This interaction is further modulated by the presence of the 5-bromo-2-methoxyphenyl group, which can influence both hydrophobic and electronic properties of the molecule.

Recent studies have highlighted the importance of propanone derivatives in drug discovery. The presence of a ketone group in our compound not only adds to its structural diversity but also opens up possibilities for further chemical modifications. These modifications can be tailored to optimize the compound's pharmacokinetic and pharmacodynamic properties, making it more suitable for therapeutic applications. The propanone moiety is particularly interesting as it can serve as a handle for derivatization, allowing researchers to fine-tune the compound's biological activity.

The combination of these structural elements—5-bromo-2-methoxyphenyl, sulfonylated azetidine, and 1-methyl-1H-imidazol-2-yl—makes this compound a multifaceted entity with potential applications across multiple therapeutic areas. Current research is focused on understanding how these structural components interact with biological systems at the molecular level. This includes investigating their binding mechanisms with enzymes and receptors, as well as exploring their potential effects on cellular pathways.

One of the most exciting aspects of this compound is its potential in addressing unmet medical needs. The unique combination of pharmacophoric elements suggests that it may exhibit activities that are not observed with existing drugs. This makes it an attractive candidate for further development into novel therapeutics. Researchers are particularly interested in its potential as an inhibitor or modulator of key biological processes involved in diseases such as cancer, inflammation, and neurological disorders.

The synthesis of this compound represents a significant achievement in synthetic chemistry. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired architecture. Each step must be optimized to ensure high yield and purity, which are critical for subsequent biological evaluation. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision, thereby accelerating the drug discovery process.

In conclusion, the compound with CAS No. 2034490-07-6 and product name 3-(5-bromo-2-methoxyphenyl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one is a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activities make it an exciting subject for ongoing research. As our understanding of its pharmacological properties continues to grow, so too does its potential as a therapeutic agent. The continued exploration of this compound will undoubtedly contribute valuable insights into drug design and development.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.